molecular formula C16H16N4O5S B2733113 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 851129-71-0

2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2733113
CAS No.: 851129-71-0
M. Wt: 376.39
InChI Key: CGJWGCFYVHIYAW-UHFFFAOYSA-N
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Description

2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a 1,3,4-oxadiazole core, a privileged structure in drug discovery, which is substituted at the 5-position with a 2,5-dimethoxyphenyl group . The oxadiazole ring is further functionalized at the 2-position with a thioether linkage to an acetamide moiety, which is connected to a 5-methylisoxazol-3-yl pharmacophore. The integration of these specific heteroaromatic systems, notably the 1,3,4-oxadiazole and isoxazole rings, is a common strategy in the design of molecules with potential biological activity . The compound's primary research value lies in its structural features, which allow it to engage in key interactions with biological targets. The 1,3,4-oxadiazole ring can act as both a hydrogen bond acceptor and participate in π-π stacking interactions with aromatic residues in enzyme binding pockets . The thioether linker (-S-) provides conformational flexibility and may influence the compound's electronic properties and metabolic stability. The 5-methylisoxazol-3-yl group is a known heterocyclic amine that can serve as an important pharmacophore in kinase inhibitors and other bioactive molecules. Researchers can utilize this compound as a key intermediate in synthetic pathways or as a core scaffold for the development of novel therapeutic agents targeting various enzymes and receptors. Applications & Research Uses: This chemical is intended for research applications only, including as a building block in organic synthesis, a candidate for virtual screening libraries, and a lead compound in structure-activity relationship (SAR) studies. Its complex structure makes it suitable for exploring interactions in biological systems, potentially in areas such as enzyme inhibition . Handling Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-9-6-13(20-25-9)17-14(21)8-26-16-19-18-15(24-16)11-7-10(22-2)4-5-12(11)23-3/h4-7H,8H2,1-3H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJWGCFYVHIYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound notable for its diverse biological activities attributed to its unique structural features. The presence of an oxadiazole ring and a thioether linkage enhances its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S, and it has a molecular weight of 396.45 g/mol. The structure includes:

  • An oxadiazole ring , which is known for various biological activities.
  • A thioether linkage , contributing to its reactivity.
  • A 5-methylisoxazole moiety , which may enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.
  • Thioether Formation : Reaction of the oxadiazole intermediate with a thiol compound.
  • Acetamide Formation : Coupling with 5-methylisoxazole under suitable conditions.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties often exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

The compound has also been screened for antimicrobial activity. Preliminary results suggest that it may exhibit selective activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of oxadiazole derivatives. The compound's structural features suggest it may interact with neurotransmitter systems involved in seizure activity .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The oxadiazole ring can interact with specific enzymes or receptors, potentially inhibiting their activity.
  • Receptor Modulation : The presence of the isoxazole moiety may enhance binding affinity to certain receptors involved in therapeutic effects.

Comparative Studies

To contextualize the biological activity of this compound, comparisons with structurally similar compounds are essential. Below is a summary table:

Compound NameStructure FeaturesBiological Activity
2-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamideThiadiazole instead of oxadiazoleAnticancer activity against various cell lines
5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazol-2-amideContains a brominated phenyl groupAntimicrobial properties
2-(5-methoxyphenyl)-1,3,4-thiadiazol-2-amideMethoxy-substituted thiadiazolePotential anti-inflammatory activity

The unique combination of oxadiazole and isoxazole functionalities in this compound suggests enhanced biological activity compared to similar compounds lacking these features.

Case Studies

Several case studies have explored the pharmacological properties of related compounds:

  • Anticancer Studies : A series of oxadiazole derivatives showed promising results against breast and lung cancer models.
  • Antimicrobial Testing : Compounds were evaluated for their ability to inhibit bacterial growth in vitro against standard strains like E. coli and Bacillus subtilis.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C21H18N4O4SC_{21}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 454.5 g/mol. The structure includes a 1,3,4-oxadiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of the dimethoxyphenyl group enhances its lipophilicity and biological interactions.

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that related oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that these compounds induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .

A notable study highlighted the synthesis of new oxadiazole derivatives that displayed substantial growth inhibition against glioblastoma cell lines. The cytotoxicity assays revealed that these compounds could significantly damage DNA in cancer cells, leading to apoptosis .

Antidiabetic Effects

In addition to anticancer properties, some oxadiazole derivatives have been investigated for their antidiabetic potential. A study utilizing genetically modified Drosophila melanogaster models showed that certain synthesized oxadiazoles lowered glucose levels effectively, indicating their potential as therapeutic agents for diabetes management .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivitySignificant inhibition of glioblastoma cell proliferation; induction of apoptosis observed.
Study 2 Antidiabetic PropertiesDemonstrated glucose-lowering effects in Drosophila melanogaster models; potential for diabetes treatment identified.
Study 3 Mechanistic InsightsElucidated pathways involved in apoptosis and cell cycle arrest; indicated antioxidant properties contributing to therapeutic effects.

Comparison with Similar Compounds

Comparison with 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)thio)-N-(5-Methylisoxazol-3-yl)Acetamide (Positional Isomer)

Structural Differences :

  • Substituent Position : The 3,4-dimethoxyphenyl group (CAS: 825610-75-1) vs. 2,5-dimethoxyphenyl in the target compound.

Physicochemical Properties :

Property 3,4-Dimethoxy Isomer Target Compound (Predicted)
Molecular Formula C₁₆H₁₆N₄O₅S C₁₆H₁₆N₄O₅S
Molar Mass (g/mol) 376.39 376.39
Density (g/cm³) 1.42 ± 0.1 ~1.38 ± 0.1*
pKa 11.05 ± 0.70 ~10.50 ± 0.70*

*Predicted values based on reduced steric hindrance from 2,5-substituents.

Comparison with 2-((5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl)thio)Acetamide Derivatives

Structural Differences :

  • Substituent : Indol-3-ylmethyl group replaces the dimethoxyphenyl ring .

Bioactivity :

  • Indole-containing oxadiazoles are frequently screened for cytotoxicity using assays like the Mosmann MTT method . While specific data for this compound are unavailable, indole derivatives often exhibit antiproliferative activity against cancer cell lines .

Comparison with Sulfamethoxazole-Based Acetamides

Structural Differences :

  • Core Structure : Sulfonamide group in ’s compound vs. acetamide in the target compound .
  • Substituents : Chloroacetyl and phenylsulfonyl groups in vs. dimethoxyphenyl and isoxazolyl in the target compound.

Functional Implications :

  • Sulfonamides typically target dihydropteroate synthase in bacteria, whereas acetamides with oxadiazole-thioether linkages may have broader mechanisms, including kinase inhibition or reactive oxygen species modulation .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods used for its 3,4-dimethoxy isomer, involving cyclization of thiosemicarbazides and subsequent functionalization .
  • Bioactivity Predictions :
    • The 2,5-dimethoxyphenyl group may confer improved lipophilicity over the 3,4-isomer, enhancing blood-brain barrier penetration.
    • Thioether linkages in oxadiazole derivatives are associated with antioxidant and antimicrobial properties, as seen in structurally related compounds .

Q & A

Q. What are the standard synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. For example:

  • Step 1: Condensation of substituted hydrazides with carbon disulfide or chloroacetyl chloride under reflux in solvents like DMF or triethylamine (TEA), as seen in analogous oxadiazole syntheses .
  • Step 2: Thioether linkage formation via nucleophilic substitution between the oxadiazole-thiol intermediate and chloroacetamide derivatives. Reaction conditions (e.g., room temperature vs. reflux) and base selection (e.g., potassium carbonate) critically influence yield .
  • Step 3: Final purification via recrystallization (pet-ether) or column chromatography (silica gel, DCM:MeOH gradients) .

Q. Key Table: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Chloroacetyl chloride, TEA, reflux (4h)65–75
2K₂CO₃, DMF, RT (TLC-monitored)70–85
3Recrystallization (pet-ether)>90 purity

Q. Which analytical techniques are used for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm substituent positions (e.g., methoxy groups at 2,5-positions on phenyl rings) and thioether linkage integrity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isoxazole and oxadiazole moieties .
  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress (e.g., chloroacetyl coupling) with eluents like ethyl acetate/hexane (1:3) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can identify interactions between solvent (DMF vs. acetonitrile), base (K₂CO₃ vs. NaH), and reaction time .
  • Computational Reaction Design: Tools like ICReDD integrate quantum chemical calculations to predict optimal reaction pathways. For instance, transition state modeling of thioether formation can reduce trial-and-error experimentation .
  • Purification Optimization: Compare recrystallization solvents (e.g., ethanol vs. DMF/acetic acid) using polarity indexes to maximize crystal purity .

Q. How can solubility challenges in pharmacological assays be addressed?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤5% DMSO) to enhance aqueous solubility while maintaining bioassay compatibility .
  • Derivatization: Introduce polar groups (e.g., hydroxyl or carboxylate) via acetamide side-chain modifications, balancing solubility and activity .
  • Nanoparticle Encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles to improve bioavailability in in vivo studies .

Q. How should contradictions in biological activity data be resolved?

Methodological Answer:

  • Cross-Validation Assays: Replicate studies across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .
  • Structural Analogs: Synthesize derivatives (e.g., replacing 5-methylisoxazole with thiazole) to isolate pharmacophore contributions .
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor binding to explain potency variations (e.g., methoxy group orientation affecting target affinity) .

Q. What computational tools predict the compound’s reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the thioether linkage to assess hydrolytic stability .
  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and metabolic susceptibility (e.g., CYP450 interactions) .
  • Reaction Pathway Mapping: Software such as Gaussian or ORCA simulates intermediates in acidic/basic conditions to guide synthetic modifications .

Q. How can degradation products be characterized during stability studies?

Methodological Answer:

  • Forced Degradation: Expose the compound to stress conditions (heat, UV light, pH extremes) and analyze via:
    • LC-MS/MS: Identify hydrolyzed (e.g., acetamide cleavage) or oxidized products .
    • FT-IR: Detect functional group changes (e.g., loss of oxadiazole C=N stretches) .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What strategies validate target engagement in mechanistic studies?

Methodological Answer:

  • Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the acetamide chain to capture protein targets .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with purified enzymes (e.g., kinases or phosphatases) .
  • CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .

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